Cas no 2229573-90-2 (5-(piperazin-1-yl)methylthiophene-3-carbonitrile)
5-(piperazin-1-yl)methylthiophene-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(piperazin-1-yl)methylthiophene-3-carbonitrile
- 5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile
- 2229573-90-2
- EN300-1751909
-
- Inchi: 1S/C10H13N3S/c11-6-9-5-10(14-8-9)7-13-3-1-12-2-4-13/h5,8,12H,1-4,7H2
- InChI Key: SWBDMCOHTZHWBU-UHFFFAOYSA-N
- SMILES: S1C=C(C#N)C=C1CN1CCNCC1
Computed Properties
- Exact Mass: 207.08301860g/mol
- Monoisotopic Mass: 207.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 67.3Ų
5-(piperazin-1-yl)methylthiophene-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1751909-1g |
5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile |
2229573-90-2 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1751909-5g |
5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile |
2229573-90-2 | 5g |
$2858.0 | 2023-09-20 | ||
| Enamine | EN300-1751909-10g |
5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile |
2229573-90-2 | 10g |
$4236.0 | 2023-09-20 | ||
| Enamine | EN300-1751909-0.05g |
5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile |
2229573-90-2 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1751909-0.1g |
5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile |
2229573-90-2 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1751909-0.25g |
5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile |
2229573-90-2 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1751909-0.5g |
5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile |
2229573-90-2 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1751909-1.0g |
5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile |
2229573-90-2 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1751909-2.5g |
5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile |
2229573-90-2 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1751909-5.0g |
5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile |
2229573-90-2 | 5g |
$2858.0 | 2023-06-03 |
5-(piperazin-1-yl)methylthiophene-3-carbonitrile Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-(piperazin-1-yl)methylthiophene-3-carbonitrile
5-(Piperazin-1-yl)methylthiophene-3-carbonitrile: A Comprehensive Overview
The compound with CAS No. 2229573-90-2, commonly referred to as 5-(piperazin-1-yl)methylthiophene-3-carbonitrile, has garnered significant attention in the field of organic chemistry and materials science. This compound is a derivative of thiophene, a heterocyclic aromatic compound, and incorporates a piperazine ring and a cyano group, making it a versatile molecule with potential applications in drug discovery, electronic materials, and advanced organic synthesis.
Thiophene derivatives have long been recognized for their unique electronic properties, which make them valuable in the development of semiconductors and optoelectronic devices. The integration of a piperazine group in this compound introduces additional functionalities, such as increased solubility and improved interaction with biological systems. Recent studies have explored the use of 5-(piperazin-1-yl)methylthiophene-3-carbonitrile in the design of novel materials for organic light-emitting diodes (OLEDs) and flexible electronics.
The synthesis of 5-(piperazin-1-yl)methylthiophene-3-carbonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to enhance yield and purity, making this compound more accessible for large-scale production. The incorporation of a cyano group at the 3-position of the thiophene ring not only enhances the molecule's stability but also introduces reactivity that can be exploited in further functionalization.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of 5-(piperazin-1-yl)methylthiophene-3-carbonitrile. These studies reveal that the molecule exhibits a conjugated π-system that facilitates efficient charge transport, making it a promising candidate for applications in organic electronics. Additionally, the presence of the piperazine ring allows for hydrogen bonding interactions, which can be leveraged in the design of bioactive molecules.
In terms of biological applications, 5-(piperazin-1-yl)methylthiophene-3-carbonitrile has shown potential as a lead compound in drug discovery. Its structure resembles certain pharmacophores associated with kinase inhibitors and GPCR modulators, suggesting that it could serve as a scaffold for developing novel therapeutic agents. Ongoing research is focused on optimizing its bioavailability and minimizing off-target effects to enhance its suitability for clinical applications.
The versatility of 5-(piperazin-1-yl)methylthiophene-3-carbonitrile extends to its use as an intermediate in the synthesis of more complex molecules. Its ability to undergo various coupling reactions, such as Suzuki-Miyaura cross-coupling, makes it an invaluable building block in modern organic synthesis. This has led to its adoption in the development of advanced materials for energy storage and conversion systems.
In conclusion, 5-(piperazin-1-yl)methylthiophene-3-carbonitrile (CAS No. 2229573-90-) is a multifaceted compound with significant potential across diverse fields. Its unique combination of structural features and electronic properties positions it as a key player in advancing both academic research and industrial applications. As ongoing studies continue to uncover new dimensions of its utility, this compound is poised to make substantial contributions to the scientific community.
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